(R)-3-amino-2-methyl-pentan-2-ol
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Overview
Description
®-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone, making it a versatile intermediate in organic synthesis. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms that corresponds to the right-handed form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-2-methyl-pentan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-amino-2-methyl-pentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Another method involves the asymmetric hydrogenation of the corresponding imine or oxime precursor using a chiral catalyst. This approach allows for the direct introduction of chirality into the molecule, resulting in the desired ®-enantiomer.
Industrial Production Methods
On an industrial scale, the production of ®-3-amino-2-methyl-pentan-2-ol often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone or imine using specific reductases can provide a sustainable and efficient route to the target compound. Additionally, continuous flow reactors and advanced purification techniques are employed to enhance the overall efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-2-methyl-pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: ®-3-amino-2-methyl-pentan-2-one or ®-3-amino-2-methyl-pentanal.
Reduction: ®-3-amino-2-methyl-pentane.
Substitution: ®-3-amino-2-methyl-pentan-2-chloride or other substituted derivatives.
Scientific Research Applications
®-3-amino-2-methyl-pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions to investigate stereoselectivity and enzyme kinetics.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals, polymers, and specialty materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-amino-2-methyl-pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. In medicinal chemistry, the compound’s chiral nature allows for selective binding to biological targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-2-methyl-pentan-2-ol: The enantiomer of the compound with the opposite (S)-configuration.
3-amino-2-methyl-butan-2-ol: A structurally similar compound with a shorter carbon chain.
2-amino-3-methyl-pentan-2-ol: A positional isomer with the amino group located at a different position on the carbon chain.
Uniqueness
®-3-amino-2-methyl-pentan-2-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3R)-3-amino-2-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQQAAMUEHNMSQ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(C)(C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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